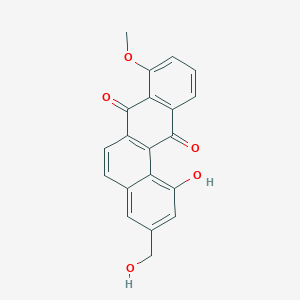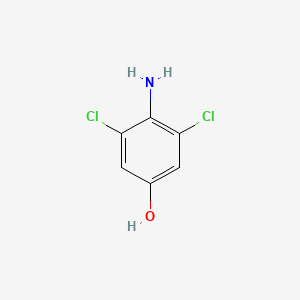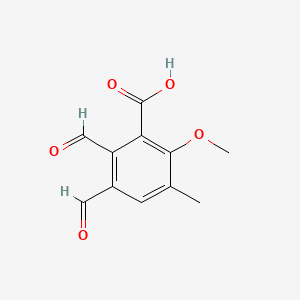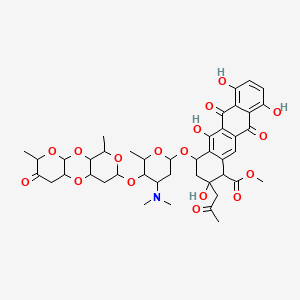
(S)-Ethyl 6-(bromomethyl)-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Ethyl 6-(bromomethyl)-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a bromomethyl group, a hydroxy group, and an ethyl ester group attached to the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(bromomethyl)-2-hydroxy-4-methyl-1,4-dihydropyrimidine-5-carboxylate typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under radical conditions. The reaction is usually carried out in an organic solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or column chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Ethyl 6-(bromomethyl)-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like Jones reagent or PCC (Pyridinium chlorochromate).
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination under radical conditions.
Azobisisobutyronitrile (AIBN): Radical initiator for bromination reactions.
Jones Reagent: For oxidation of hydroxy groups.
Lithium Aluminum Hydride (LiAlH4): For reduction of ester groups.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Conversion of hydroxy group to carbonyl group.
Reduction Products: Conversion of ester group to alcohol.
Applications De Recherche Scientifique
(S)-Ethyl 6-(bromomethyl)-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of biologically active molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 6-(bromomethyl)-2-hydroxy-4-methyl-1,4-dihydropyrimidine-5-carboxylate depends on its chemical reactivity. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may interact with various molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate: Similar in structure but with a quinoline ring instead of a pyrimidine ring.
Ethyl 2-bromomethylquinoline-3-carboxylate: Another bromomethyl derivative with a quinoline ring.
Uniqueness
(S)-Ethyl 6-(bromomethyl)-4-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of both a bromomethyl group and a hydroxy group on the pyrimidine ring, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C9H13BrN2O3 |
|---|---|
Poids moléculaire |
277.11 g/mol |
Nom IUPAC |
ethyl (4S)-6-(bromomethyl)-4-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H13BrN2O3/c1-3-15-8(13)7-5(2)11-9(14)12-6(7)4-10/h5H,3-4H2,1-2H3,(H2,11,12,14)/t5-/m0/s1 |
Clé InChI |
XSNBUBULHHFXMW-YFKPBYRVSA-N |
SMILES isomérique |
CCOC(=O)C1=C(NC(=O)N[C@H]1C)CBr |
SMILES canonique |
CCOC(=O)C1=C(NC(=O)NC1C)CBr |
Synonymes |
SC 41661A SC-41661A SC41661A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Formyl-2-[(9-hydroxy-8-methoxy-2,4,6-trioxatricyclo[3.3.1.03,7]nonan-5-yl)oxymethyl]-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylic acid](/img/structure/B1201268.png)








![11-Oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid](/img/structure/B1201286.png)
![5-Amino-1-[2-(3-chlorophenyl)-3,4-dimethyl-7-pyrazolo[3,4-d]pyridazinyl]-4-pyrazolecarbonitrile](/img/structure/B1201289.png)

